molecular formula C7H5BrClNO B13064344 2-Bromo-1-(3-chloropyridin-4-yl)ethan-1-one

2-Bromo-1-(3-chloropyridin-4-yl)ethan-1-one

Cat. No.: B13064344
M. Wt: 234.48 g/mol
InChI Key: XXEHFQMSZFKQAX-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-chloropyridin-4-yl)ethan-1-one is an organic compound with the molecular formula C7H5BrClNO It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-chloropyridin-4-yl)ethan-1-one typically involves the bromination of 1-(3-chloropyridin-4-yl)ethan-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for efficiency and yield. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-chloropyridin-4-yl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like tetrahydrofuran (THF) or ethanol.

Major Products

    Substitution: Formation of substituted pyridines.

    Oxidation: Formation of pyridine carboxylic acids.

    Reduction: Formation of pyridine alcohols or amines.

Scientific Research Applications

2-Bromo-1-(3-chloropyridin-4-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-chloropyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(2-chloropyridin-4-yl)ethanone
  • 4-Acetyl-2-chloropyridine

Uniqueness

2-Bromo-1-(3-chloropyridin-4-yl)ethan-1-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H5BrClNO

Molecular Weight

234.48 g/mol

IUPAC Name

2-bromo-1-(3-chloropyridin-4-yl)ethanone

InChI

InChI=1S/C7H5BrClNO/c8-3-7(11)5-1-2-10-4-6(5)9/h1-2,4H,3H2

InChI Key

XXEHFQMSZFKQAX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C(=O)CBr)Cl

Origin of Product

United States

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